

Ropeginterferon Alfa-2b in Polycythemia Vera: A Meta-Analysis of Efficacy and Safety

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A Comparative Guide for Researchers and Drug Development Professionals

Ropeginterferon alfa-2b, a novel, long-acting monopegylated interferon, has emerged as a significant therapeutic option for Polycythemia Vera (PV), a myeloproliferative neoplasm characterized by the overproduction of red blood cells.[1][2] This guide provides a comprehensive meta-analysis of the efficacy and safety of **Ropeginterferon alfa-2b** in PV patients, with a focus on comparative data against standard therapies.

Efficacy Analysis

Ropeginterferon alfa-2b has demonstrated significant efficacy in inducing both hematologic and molecular responses in patients with PV.[1][2][3] Its mechanism of action involves the modulation of the JAK-STAT signaling pathway, which is constitutively activated in most PV patients due to a mutation in the JAK2 gene (JAK2 V617F).[4][5][6][7][8] By binding to the interferon alpha/beta receptor, it activates JAK1 and TYK2 kinases, leading to the phosphorylation of STAT proteins.[4][6] This activation ultimately inhibits the proliferation of neoplastic cells and can lead to a reduction in the JAK2 V617F allele burden.[4][5][6][7]

Hematologic and Molecular Response

Clinical trial data, particularly from the pivotal PROUD-PV and its extension study CONTINUATION-PV, have established the non-inferiority and subsequent superiority of **Ropeginterferon alfa-2b** compared to hydroxyurea (HU), a standard first-line treatment.[9][10] [11][12]







A meta-analysis of five studies including 477 patients treated with **Ropeginterferon alfa-2b** and 456 with standard therapy showed that **Ropeginterferon alfa-2b** was associated with a significantly higher complete hematological response (CHR).[3][13] Over a 36-month period in the CONTINUATION-PV study, 71% of patients in the **Ropeginterferon alfa-2b** arm achieved CHR compared to 51% in the hydroxyurea arm.[9] Furthermore, the response to **Ropeginterferon alfa-2b** appears to be more durable over the long term.[12]

In terms of molecular response, **Ropeginterferon alfa-2b** has shown a unique ability to reduce the JAK2 V617F allele burden, a key marker of disease burden in PV.[2][4][7] After 5 years of treatment, the median JAK2 V617F allele burden was reduced to 8.5% in the **Ropeginterferon alfa-2b** arm, compared to 44.4% in the control arm.[4] Some studies have even reported complete molecular responses (undetectable JAK2 V617F) in a subset of patients.[14][15]

Table 1: Comparative Efficacy of **Ropeginterferon alfa-2b** vs. Standard Therapy in PV Patients



Outcome	Ropeginterfero n alfa-2b	Standard Therapy (Hydroxyurea)	Timepoint	Study/Analysis
Complete Hematological Response (CHR)	43%	46%	12 Months	PROUD-PV[9]
71%	51%	36 Months	CONTINUATION -PV[9]	
Pooled OR: 2.14 (95% CI: 1.18- 3.88)	-	-	Meta-analysis[3]	_
CHR with Improved Disease Burden	53%	38%	36 Months	CONTINUATION -PV[9][12]
Molecular Response	Pooled OR: 4.37 (95% CI: 0.99- 19.38)	-	-	Meta-analysis[3]
JAK2 V617F Allele Burden Reduction	Decline from 37.3% to 8.5%	Rebound to 44.4%	60 Months	CONTINUATION -PV[4]
Phlebotomy Frequency	Mean Difference: -1.52	-	-	Meta-analysis[3] [16]

Safety and Tolerability

The safety profile of **Ropeginterferon alfa-2b** is well-characterized, with most adverse events (AEs) being of mild to moderate severity.[14][15] Common AEs associated with interferon therapy, such as influenza-like symptoms, fatigue, and elevated liver enzymes, have been reported.[1][17]

A meta-analysis found that while **Ropeginterferon alfa-2b** was associated with a higher rate of discontinuation due to AEs compared to standard therapy (OR = 3.89), there was no significant difference in the risk of thrombotic events.[3][13][16] Over the long-term, the rates of grade \geq 3



treatment-related AEs were comparable between the **Ropeginterferon alfa-2b** and control arms (15.7% vs 16.5%).[18]

Table 2: Common Adverse Events Associated with Ropeginterferon alfa-2b in PV Patients

Adverse Event	Frequency	Severity
Elevated Liver Enzymes (AST, ALT)	Common[1][17]	Mild to Moderate
Influenza-like Illness	Common[1][17]	Mild to Moderate
Anemia	Common[1][17]	Mild to Moderate
Leukopenia	Reported[15]	Generally manageable
Neutropenia	Reported[15]	Generally manageable

Experimental Protocols

The primary evidence for the efficacy and safety of **Ropeginterferon alfa-2b** comes from the PROUD-PV and its extension study, CONTINUATION-PV.

PROUD-PV / CONTINUATION-PV Study Design

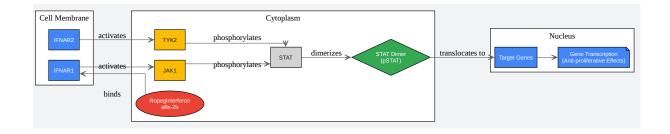
- Study Type: Phase 3, randomized, controlled, open-label, multicenter trial.[9][10][11]
- Population: Adult patients (≥18 years) with early-stage Polycythemia Vera, diagnosed according to the 2008 WHO criteria. Patients were either treatment-naïve or had received hydroxyurea for less than 3 years.[9][10][11]
- Randomization: Patients were randomly assigned in a 1:1 ratio to receive either
 Ropeginterferon alfa-2b or hydroxyurea.[9][10]
- Treatment Arms:
 - Ropeginterferon alfa-2b: Administered subcutaneously every 2 weeks, starting at 100 μg
 (50 μg for patients with prior HU treatment) and titrated up to a maximum of 500 μg.[4][9]



- Hydroxyurea: Administered orally, starting at 500 mg daily.
- Duration: PROUD-PV had a duration of 12 months, after which eligible patients could enroll
 in the CONTINUATION-PV extension study for up to 5 additional years.[9][10][19]
- Primary Endpoints:
 - PROUD-PV: Non-inferiority of Ropeginterferon alfa-2b versus hydroxyurea regarding complete hematological response with normal spleen size at 12 months.[9][11]
 - CONTINUATION-PV: Co-primary endpoints were complete hematological response with normalization of spleen size and with improved disease burden at 36 months.[9][11]
- Key Assessments: Hematocrit, platelet count, leukocyte count, spleen size, JAK2 V617F
 allele burden, and patient-reported outcomes were assessed at regular intervals.[20]

Signaling Pathways and Experimental Workflows

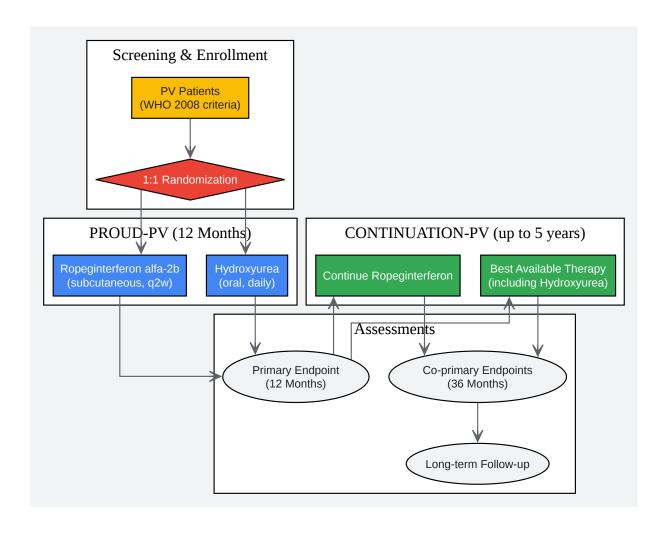
To visually represent the underlying mechanisms and study designs, the following diagrams are provided in DOT language.



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Caption: JAK-STAT signaling pathway modulation by **Ropeginterferon alfa-2b**.





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Caption: Experimental workflow of the PROUD-PV and CONTINUATION-PV trials.

Conclusion

The available evidence from meta-analyses and large-scale clinical trials strongly supports the efficacy and safety of **Ropeginterferon alfa-2b** in the management of Polycythemia Vera. It offers superior and durable hematologic and molecular responses compared to standard therapy with hydroxyurea, positioning it as a key therapeutic option, particularly for long-term disease control. While associated with a higher rate of discontinuation due to adverse events, its overall safety profile is manageable, and it does not appear to increase the risk of thrombotic events. The unique ability of **Ropeginterferon alfa-2b** to induce molecular



remission suggests a potential for disease modification, a significant advancement in the treatment landscape of PV.

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